Cefpirome Cefpirome Cefpirome is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefpirome is a fourth-generation cephalosporin antibiotic having 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups located at positions 3 and 7 respectively. It is a cyclopentapyridine and a cephalosporin.
Cefpirome, also known as cefrom or HR 810, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Cefpirome is considered to be a practically insoluble (in water) and relatively neutral molecule. Cefpirome can be converted into cefpirome sulfate.
Brand Name: Vulcanchem
CAS No.: 84957-29-9
VCID: VC0523114
InChI: InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15-/t16-,20-/m1/s1
SMILES: CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
Molecular Formula: C22H22N6O5S2
Molecular Weight: 514.6 g/mol

Cefpirome

CAS No.: 84957-29-9

Inhibitors

VCID: VC0523114

Molecular Formula: C22H22N6O5S2

Molecular Weight: 514.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Cefpirome - 84957-29-9

CAS No. 84957-29-9
Product Name Cefpirome
Molecular Formula C22H22N6O5S2
Molecular Weight 514.6 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15-/t16-,20-/m1/s1
Standard InChIKey DKOQGJHPHLTOJR-WHRDSVKCSA-N
Isomeric SMILES CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
SMILES CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
Canonical SMILES CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]
Appearance Solid powder
Description Cefpirome is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefpirome is a fourth-generation cephalosporin antibiotic having 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups located at positions 3 and 7 respectively. It is a cyclopentapyridine and a cephalosporin.
Cefpirome, also known as cefrom or HR 810, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Cefpirome is considered to be a practically insoluble (in water) and relatively neutral molecule. Cefpirome can be converted into cefpirome sulfate.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran
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9: Giamarellou H. Fourth generation cephalosporins in the antimicrobial chemotherapy of surgical infections. J Chemother. 1999 Dec;11(6):486-93. Review. PubMed PMID: 10678790.
10: Quinn JP. Clinical strategies for serious infection: a North American perspective. Diagn Microbiol Infect Dis. 1998 Jun;31(2):389-95. Review. PubMed PMID: 9635914.
11: Garau J. The clinical potential of fourth-generation cephalosporins. Diagn Microbiol Infect Dis. 1998 Jul;31(3):479-80. Review. PubMed PMID: 9635240.
12: Glauser M. Empiric therapy of bacterial infections in patients with severe neutropenia. Diagn Microbiol Infect Dis. 1998 Jul;31(3):467-72. Review. PubMed PMID: 9635238.
13: Jones RN. Important and emerging beta-lactamase-mediated resistances in hospital-based pathogens: the Amp C enzymes. Diagn Microbiol Infect Dis. 1998 Jul;31(3):461-6. Review. PubMed PMID: 9635237.
14: Jones RN, Wilson WR. Epidemiology, laboratory detection, and therapy of penicillin-resistant streptococcal infections. Diagn Microbiol Infect Dis. 1998 Jul;31(3):453-9. Review. PubMed PMID: 9635236.
15: van Kasteren ME, Natsch S, van der Meer JW. [Current antimicrobial drugs]. Ned Tijdschr Geneeskd. 1997 Dec 6;141(49):2392-6. Review. Dutch. PubMed PMID: 9554159.
16: Wiseman LR, Lamb HM. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia. Drugs. 1997 Jul;54(1):117-40. Review. PubMed PMID: 9211085.
17: Shah PM. The position of recently developed broad-spectrum cephem antibiotics in bacterial septicemia. J Chemother. 1996 Feb;8 Suppl 2:105-11. Review. PubMed PMID: 8738852.
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19: Modai J. Diffusion of 3-quaternary ammonium cephem antibiotics into cerebrospinal fluid of patients with bacterial meningitis. J Chemother. 1996 Feb;8 Suppl 2:83-90. Review. PubMed PMID: 8738850.
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PubChem Compound 5479539
Last Modified Nov 11 2021
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